Uranium trichloride

Description

Historical Context of Academic Inquiry in Actinide Chemistry

The study of actinide chemistry is a relatively modern field, with the discovery of the first actinides, uranium and thorium, dating back to 1789 and 1829, respectively. However, it was the dawn of the nuclear age in the mid-20th century that truly propelled research into this unique series of elements. The synthesis of transuranic elements, starting with neptunium (B1219326) in 1940, opened a new frontier in chemical science. Early research was largely driven by the Manhattan Project, focusing on the chemistry of uranium and plutonium for military applications. In this context, various uranium compounds, including its chlorides, were investigated to understand their fundamental properties and potential for separating and purifying these new elements. While uranium tetrachloride (UCl₄) often received more attention, the synthesis and characterization of uranium trichloride (B1173362) were also explored, laying the groundwork for its future applications.

Contemporary Significance in Advanced Nuclear Fuel Cycles and Fundamental Actinide Science

In recent years, uranium trichloride has gained prominence due to its central role in the development of advanced nuclear fuel cycles, particularly pyrochemical reprocessing. This method, which uses molten salts as a solvent for spent nuclear fuel, offers potential advantages over traditional aqueous reprocessing techniques. UCl₃ is a key component in the molten salt electrolyte, where it acts as an oxidant to separate uranium from other actinides and fission products. Furthermore, the study of UCl₃ in molten salt environments provides fundamental insights into the behavior of actinides under extreme conditions, which is crucial for the design and operation of next-generation molten salt reactors (MSRs). Research into the atomic structure and bonding of molten UCl₃ helps to develop predictive models for these advanced reactor systems.

Structure

2D Structure

Properties

CAS No. |

10025-93-1 |

|---|---|

Molecular Formula |

UCl3 Cl3U |

Molecular Weight |

344.38 g/mol |

IUPAC Name |

trichlorouranium |

InChI |

InChI=1S/3ClH.U/h3*1H;/q;;;+3/p-3 |

InChI Key |

SAWLVFKYPSYVBL-UHFFFAOYSA-K |

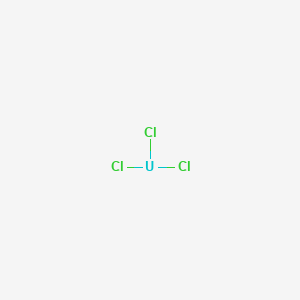

SMILES |

Cl[U](Cl)Cl |

Canonical SMILES |

Cl[U](Cl)Cl |

Origin of Product |

United States |

Synthesis Methodologies for Uranium Trichloride

Routes from Elemental Uranium

The conversion of elemental uranium into uranium trichloride (B1173362) is predominantly achieved in high-temperature molten salt environments. These methods involve the reaction of uranium metal with various chlorinating agents or direct electrochemical conversion.

Reactions with Halogenating Agents in Molten Salt Media

A common and effective route to synthesize UCl3 involves the direct reaction of uranium metal with a metal chloride that acts as a halogenating agent within a molten alkali chloride salt matrix, such as a eutectic mixture of lithium chloride and potassium chloride (LiCl-KCl). nih.gov This approach is favored because it allows for the direct dissolution of the newly formed UCl3 into the salt, creating the electrolyte needed for subsequent processes like electrorefining. nih.gov Several metal chlorides have been investigated for this purpose. researchgate.net

The use of iron chlorides (FeCl2 and FeCl3) to chlorinate uranium metal in molten salt has been successfully demonstrated. researchgate.net Researchers at Idaho National Laboratory have developed a simplified process using iron chloride that yields high-purity UCl3 (>99.95%) on a large scale. sam.gov This method is advantageous as it avoids the complex equipment and reagent contamination issues associated with previous techniques. sam.gov

Reactions have been carried out in various salt mixtures, including LiCl-KCl, NaCl-CaCl2, and pure NaCl. researchgate.net The general reactions are:

2U + 3FeCl2 → 2UCl3 + 3Fe U + 3FeCl3 → UCl3 + 3FeCl2

| Molten Salt Medium | Chlorinating Agent | Temperature (°C) | Yield (%) |

| LiCl-KCl | FeCl2 | 500 | 93.0 |

| NaCl-CaCl2 | FeCl2 | 600 | 96.7 |

| NaCl | FeCl2 | 850 | 70.6 |

| NaCl-CaCl2 | FeCl3 | 600 | 80.7 |

Table 1: Research Findings on Iron Chloride-Mediated Synthesis of UCl3. researchgate.net

Cupric chloride (CuCl2) has been selected as a reactant for synthesizing UCl3 for electrorefiner operations. inl.govunt.edu The primary reaction is intended to be:

U + 3/2 CuCl2 → UCl3 + 3/2 Cu

However, a significant challenge with this method is the potential formation of uranium tetrachloride (UCl4) as an intermediate or side product, especially under vacuum or low-pressure conditions. inl.gov UCl4 is volatile and corrosive to the iron components of electrorefining vessels. researchgate.netinl.gov The incomplete reaction of CuCl2 can also lead to its vaporization and contamination of the final product. inl.gov To favor the formation of UCl3, an excess of uranium metal is used to reduce any UCl4 formed:

3UCl4 + U → 4UCl3 inl.gov

Key conditions for successful UCl3 synthesis using CuCl2 include blending the oxidant with high-surface-area uranium metal, maintaining a system pressure above 100 torr to prevent reactant loss, and heating to just above the melting point of the oxidant to promote reaction. inl.gov

The reaction of uranium metal with cadmium chloride (CdCl2) is a well-established method for producing UCl3, particularly for initiating operations in electrorefiners. nih.govinl.gov The reaction proceeds in a LiCl-KCl eutectic molten salt:

U + 3/2 CdCl2 → UCl3 + 3/2 Cd xml-journal.net

Thermodynamic calculations and experimental observations confirm that at 500 °C, CdCl2 effectively oxidizes metallic uranium to U(III). xml-journal.netxml-journal.net The process is highly selective for UCl3, with no significant formation of higher uranium chlorides like UCl4 or UCl5 detected. xml-journal.net As the reaction progresses, the UCl3 concentration in the molten salt increases, while the CdCl2 is consumed and reduced to metallic cadmium, which settles at the bottom of the reaction vessel. xml-journal.net This method has been used to successfully prepare high-concentration (up to 50.86 wt%) LiCl-KCl-UCl3 salt systems. xml-journal.net A primary drawback of this route is the toxicity of the cadmium byproduct. nih.gov

| Molten Salt Medium | Chlorinating Agent | Temperature (°C) | Final UCl3 Concentration (wt%) | Byproduct |

| LiCl-KCl Eutectic | CdCl2 | 500 | 50.86 | Metallic Cadmium (Cd) |

Table 2: Research Findings on Cadmium Chloride-Mediated Synthesis of UCl3. xml-journal.netxml-journal.net

Bismuth trichloride (BiCl3) has also been investigated as a chlorinating agent for uranium metal in LiCl-KCl eutectic. nih.govresearchgate.net The study of this reaction at 450 °C revealed a multi-step mechanism. nih.gov The initial reaction involves the direct oxidation of uranium metal by Bi(III) to produce U(IV):

U + 4/3 BiCl3 → UCl4 + 4/3 Bi

This is followed by the reduction of the U(IV) species to U(III) by the excess uranium metal present in the system:

3UCl4 + U → 4UCl3

Finally, any remaining Bi(III) is reduced by the newly formed U(III):

UCl3 + BiCl3 ⇌ UCl4 + BiCl2 (intermediate)

In-situ electrochemical measurements and absorption spectroscopy were used to monitor the reaction, confirming the transient formation of U(IV) before the final, stable UCl3 product is obtained. nih.gov The high vapor pressure of BiCl3 can be a challenge, potentially leading to its loss through volatilization. researchgate.net

Cadmium Chloride-Mediated Synthesis (CdCl2)

Electrochemical Generation in Molten Salt Electrolytes

Uranium trichloride is a central component in the electrochemical reprocessing of spent nuclear fuels, where it is part of the molten salt electrolyte. nih.govrsc.org The electrochemical generation of UCl3 is inherently linked to the electrorefining process itself. In an electrorefiner containing a LiCl-KCl eutectic, spent uranium fuel is placed in an anode basket. researchgate.net An applied potential causes the uranium to be oxidized and dissolve into the salt as U3+ ions.

U → U3+ + 3e-

Simultaneously, at a steel cathode, the dissolved U3+ ions are reduced and deposited as pure uranium metal. rsc.org

U3+ + 3e- → U

The concentration of UCl3 in the salt is crucial for the process and must be maintained. unt.edu While UCl3 can be added directly, it can also be generated in-situ. For instance, the uranium rod produced from an initial electroreduction step can be reacted with CdCl2 within the LiCl-KCl salt to produce the required UCl3, stabilizing the cell voltage for the subsequent electrorefining operations. rsc.org The electrochemical behavior of UCl3 in molten salts like LiCl-KCl and NaCl-KCl has been extensively studied, confirming that the reduction of U(III) to uranium metal occurs in a single, three-electron exchange step. researchgate.netiaea.org

This compound (UCl₃) is a significant compound in the field of nuclear chemistry, particularly for its role in the pyrochemical reprocessing of used nuclear fuel and as a potential fuel for molten salt reactors (MSRs). iaea.orginl.govresearchgate.net Its synthesis is a critical step for these applications, and various methods have been developed and studied. This article details several key synthesis methodologies for this compound, categorized by the nature of the reaction and precursors involved.

Advanced Structural Characterization and Dynamics of Uranium Trichloride Systems

Solid-State Crystalline Architectures

The solid form of uranium trichloride (B1173362) possesses a well-defined crystalline structure that has been extensively studied.

High-Temperature Neutron Diffraction Studies of Crystal Structure Evolution

In situ high-temperature neutron diffraction has been a critical tool for understanding the evolution of UCl3's crystal structure from room temperature up to its melting point. researchgate.netosti.govx-mol.net These studies have allowed for the precise quantification of changes in the material's crystallographic parameters as a function of temperature. researchgate.netosti.govx-mol.net Neutron scattering experiments reveal significant alterations in the pair distribution function (PDF) as UCl3 transitions from a solid to a molten state, marked by the broadening of features and a complete loss of crystalline symmetry and long-range order above the melting point. nih.govacs.org The melting point of UCl3 has been determined to be 1108.2 ± 0.2 K through differential scanning calorimetry. researchgate.netosti.govresearchgate.net

Analysis of Hexagonal Lattice Parameters and Thermal Expansion

Uranium trichloride crystallizes in a hexagonal P63/m structure. researchgate.net High-temperature neutron diffraction studies have provided the first experimental data on the thermal expansion of the hexagonal 'a' and 'c' lattice parameters. researchgate.netosti.govx-mol.netresearchgate.net These experimental results have been compared with density functional theory (DFT) calculations to provide a comprehensive understanding of its thermal behavior. researchgate.netosti.govx-mol.netosti.govresearchgate.netosti.gov The elongation of U-Cl bonds with increasing temperature is a likely cause for the observed red-shift in the frequencies of Raman-active vibrational modes. researchgate.net

Table 1: Lattice Parameters of this compound

| Parameter | Experimental Value (Å) |

|---|---|

| a | 7.43 |

| c | 4.31 |

Data from Vogel et al. (2021) as referenced in other studies. osti.gov

Single-Crystal X-ray Diffraction of Solid UCl3 Coordination (e.g., Tricapped Trigonal Prismatic)

Single-crystal X-ray diffraction (XRD) analysis confirms that in its solid state, each uranium(III) ion is coordinated with nine chloride atoms in a tricapped trigonal prismatic configuration. nih.govacs.orgwikipedia.org This nine-coordinate geometry is a key feature of the solid-state structure of UCl3. nih.govacs.orgwikipedia.org Fitting of extended X-ray absorption fine structure (EXAFS) spectroscopy data corroborates the single-crystal XRD findings, showing an average U-Cl distance of 2.909(9) Å. nih.govacs.org

Molten Salt Structural Dynamics

The structure of this compound undergoes a dramatic transformation upon melting, exhibiting complex and dynamic behavior in high-temperature chloride melts.

Coordination Environment of Uranium(III) in High-Temperature Chloride Melts

In molten chloride salts, the coordination environment of the uranium(III) ion changes significantly. nih.govwikipedia.org Neutron scattering and computational studies indicate the formation of an unusual and heterogeneous bonding environment at high temperatures. nih.govwikipedia.orgornl.gov This environment is characterized by distinct inner and outer coordination subshells around the U(III) ion. nih.govacs.orgornl.govx-mol.net While earlier X-ray diffraction studies of molten UCl3 at 1200 K suggested a coordination number of 6 for the U-Cl pair with a nearest neighbor distance of 0.284 nm, more recent work combining neutron scattering with advanced modeling has provided a more nuanced picture. researchgate.net Ab initio molecular dynamics (AIMD) simulations, validated by experimental data, predict a U-Cl bond length of 2.78 Å in the molten state, which is shorter than in the solid state. nih.govacs.org

Investigation of Transient Covalency and Bonding Heterogeneity

A key finding in the study of molten UCl3 is the evidence for transient covalency. nih.govornl.govx-mol.netresearchgate.net Upon the transition from solid to molten phase, there is a shrinkage of the average U-ligand distance. nih.govacs.orgornl.govx-mol.netresearchgate.net This leads to the formation of a significant number of short, transient U-Cl bonds. nih.govacs.orgornl.govx-mol.netresearchgate.net These short bonds exhibit an enhanced involvement of the uranium 5f valence orbitals, indicating a degree of covalency that is more pronounced than in the solid state. nih.govacs.orgresearchgate.net This phenomenon creates a highly heterogeneous coordination shell around the U(III) ions. nih.govornl.govx-mol.netresearchgate.net The presence of these short, transient covalent bonds was unexpected and points to the complex nature of actinide chemistry at extreme temperatures. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Uranium(III) chloride |

| Uranium tetrachloride |

| Uranium trioxide |

| Hexachloropropene |

| Uranium dioxide |

Application of Radial Distribution Functions and Pair Distribution Functions in Structural Analysis

Radial distribution functions (RDFs) and pair distribution functions (PDFs) are powerful tools for deciphering the atomic-scale structure of materials, including this compound. These functions are typically derived from X-ray or neutron diffraction data and provide a statistical description of the distances between atoms in a given system.

In the solid state at room temperature (298 K), UCl₃ exhibits a well-defined crystalline structure. acs.org However, upon melting to a liquid state (1173 K), significant changes are observed in its PDF. The sharp peaks characteristic of a crystalline solid broaden, indicating the loss of long-range order and crystalline symmetry. acs.orgnih.gov The first peak in the PDF of solid UCl₃, which is dominated by the U-Cl correlations, undergoes noticeable changes upon melting. nih.gov

Studies combining high-temperature X-ray diffraction with molecular dynamics simulations have been instrumental in interpreting these functions for molten UCl₃. doi.org The RDF derived from these experiments reveals key structural information. For instance, at 1200 K, the first peak in the RDF corresponds to the nearest U-Cl interaction distance, which was determined to be 0.284 nm. doi.org The coordination number of chloride ions (Cl⁻) around a uranium ion (U³⁺) was calculated to be approximately 6, suggesting an octahedral-like coordination in the molten state. doi.org This is a notable decrease from the nine-coordinate structure found in solid UCl₃. acs.orgnih.gov

Further analysis using ab initio molecular dynamics (AIMD) simulations has provided even more detailed insights. The AIMD-predicted U-Cl bond length in the molten state is approximately 2.78 Å, which is shorter than the average U-Cl distance in the solid state. acs.orgresearchgate.net The boundary of the first coordination shell of Cl⁻ around the U(III) ion in the melt is identified by the first minimum in the U-Cl radial distribution function, g(r). acs.orgnih.gov

The analysis of PDFs from neutron scattering data, combined with Reverse Monte Carlo (RMC) fitting, allows for the decomposition of the total PDF into partial ion-pair correlations: U-Cl, Cl-Cl, and U-U. acs.org This detailed breakdown is crucial for understanding the complex local structure of the molten salt. It has been shown that a purely ionic model is insufficient to fully describe the local structure of molten UCl₃, and incorporating a degree of covalency in the U-Cl bond provides a better agreement with experimental data. acs.orgnih.gov

Interactive Data Table: Structural Parameters of this compound

| State | Temperature (K) | Method | U-Cl Distance (Å) | Coordination Number (U-Cl) | Reference |

|---|---|---|---|---|---|

| Solid | 298 | Neutron PDF | 2.909(9) (average) | 9 | nih.gov |

| Molten | 1173 | Neutron PDF / AIMD | 2.78 | ~6 | acs.orgresearchgate.net |

| Molten | 1200 | X-ray Diffraction | 2.84 | ~6 | doi.org |

Correlation of Atomic Structure and Dynamics (e.g., Neutron Scattering Studies)

Neutron scattering is a uniquely powerful technique for probing both the structure and dynamics of materials like this compound. ans.organs.orgornl.gov By analyzing the energy and momentum exchange between neutrons and the sample, researchers can gain insights into the motions of atoms and the nature of their interactions over time.

Recent studies on molten UCl₃ using neutron scattering have revealed fascinating dynamic behaviors. ans.org A key finding is the shrinkage of the average U-Cl bond distance upon melting, which is contrary to the expansion observed in many common substances. ans.org This leads to a highly heterogeneous coordination environment around the uranium ions. acs.orgnih.gov

This heterogeneity is characterized by the formation of a significant fraction of short, transient U-Cl bonds. acs.orgnih.gov These bonds oscillate at incredibly high speeds, on the order of less than a trillionth of a second. ans.orgornl.gov During the moments of their shortest length, these bonds appear to exhibit a more covalent character, rather than being purely ionic. ans.orgornl.gov This transient covalency, involving the participation of uranium's 5f orbitals, helps to explain inconsistencies in historical data on the behavior of molten UCl₃. acs.orgnih.govans.org The dynamics of these U-Cl interactions, particularly the stability of different coordination subshells, can be further investigated by determining the survival probability correlation function. acs.org

These advanced neutron scattering experiments, often performed at specialized facilities like the Spallation Neutron Source (SNS), provide critical data for validating and improving computational models. ans.organs.orgornl.gov The combination of experimental results and advanced simulations, such as ab initio molecular dynamics (AIMD), is essential for developing a comprehensive understanding of the link between the atomic structure and the dynamic properties of molten UCl₃. acs.org This knowledge is fundamental for designing and predicting the behavior of next-generation molten salt nuclear reactors. ornl.gov

Structure of Hydrated and Solvated Uranium(III) Chloride Complexes

When this compound is dissolved in solvents containing water or other coordinating molecules, a variety of hydrated and solvated complexes can form. The structures of these complexes are diverse, ranging from simple monomers to extended polymeric chains, and are influenced by factors such as the water content of the solvent.

Monomeric, Dimeric, and Polymeric Forms of Hydrates

Single-crystal X-ray diffraction analysis has been used to identify several distinct hydrated forms of uranium(III) chloride that can be isolated from solutions with varying water content. researchgate.net

Polymeric Form: The compound with the formula UCl₃·2H₂O·2CH₃CN crystallizes to form infinite zigzag chains. researchgate.net This represents a polymeric structure where the fundamental units are linked together.

Monomeric Form: The hexahydrate, UCl₃·6H₂O, exists as a monomeric structure. researchgate.net In this case, each uranium complex is a discrete, isolated unit. This structure is isostructural with its lanthanide analogues. researchgate.net

Dimeric Form: The heptahydrate, UCl₃·7H₂O, features a dimeric structure characterized by [(H₂O)₇UCl₂U(H₂O)₇]⁴⁺ units. researchgate.net Two uranium centers are bridged together in this arrangement. This structure is also isostructural with its lanthanide counterparts. researchgate.net

Anhydrous molecular complexes of U(III) chloride have also been synthesized, which are soluble in polar aprotic solvents. These include a dimeric structure, [UCl₃(py)₄]₂, and a trimetallic complex. researchgate.netrsc.org

Analysis of Coordination Polyhedra and Intermolecular Interactions (e.g., Hydrogen Bonding)

The coordination environment around the uranium atom in these hydrated complexes is described by coordination polyhedra, and the stability of the crystal structures is often enhanced by extensive networks of intermolecular interactions, primarily hydrogen bonds.

In the polymeric UCl₃·2H₂O·2CH₃CN, the uranium atom's coordination polyhedron is a bicapped trigonal prism. researchgate.net This geometry is formed by two oxygen atoms from water molecules, four bridging chlorine atoms, one terminal chlorine atom, and one nitrogen atom from an acetonitrile (B52724) molecule. researchgate.net

For the monomeric UCl₃·6H₂O, the uranium ion is eight-coordinated. researchgate.net The coordination sphere consists of two chlorine atoms and six oxygen atoms from the water molecules, which together form a distorted square antiprism. researchgate.net

In the dimeric UCl₃·7H₂O, the coordination polyhedra are in the form of a tricapped trigonal prism. researchgate.net These dimeric units are linked together through a complex network of hydrogen bonds. ans.orgresearchgate.net Other hydrated uranium complexes, such as NH₄UCl₄·4H₂O, also exhibit three-dimensional networks formed by hydrogen bonds connecting the coordination polyhedra. researchgate.netresearchgate.net The existence of these hydrogen bond networks can be inferred from the distances and angles between atoms like chlorine and oxygen. researchgate.net In some uranyl chloride systems, these interactions involve bifurcated hydrogen bonding between chloride atoms and protonated amine groups on counter-ions. acs.org

Interactive Data Table: Structural Features of Hydrated Uranium(III) Chloride Complexes

| Formula | Structural Form | Coordination Polyhedron | Key Interactions | Reference |

|---|---|---|---|---|

| UCl₃·2H₂O·2CH₃CN | Polymeric (zigzag chains) | Bicapped trigonal prism | Bridging chlorine atoms | researchgate.net |

| UCl₃·6H₂O | Monomeric | Distorted square antiprism | - | researchgate.net |

| UCl₃·7H₂O | Dimeric | Tricapped trigonal prism | Complex hydrogen bond network | researchgate.net |

| NH₄UCl₄·4H₂O | - | Eight-coordinated polyhedron | 3D hydrogen bond network | researchgate.netresearchgate.net |

Characterization of UCl₃ Speciation in Complex Salt Mixtures

Understanding the behavior and speciation of this compound in complex molten salt mixtures is critical for the development of pyrochemical processing of used nuclear fuel and for molten salt reactors (MSRs). osti.govnrc.gov The interactions between UCl₃ and the solvent salt, typically an alkali or alkaline earth chloride eutectic like LiCl-KCl or NaCl, significantly influence the properties of the melt.

The synthesis of UCl₃ within these salt mixtures can be achieved by reacting uranium metal or uranium hydride with a chlorinating agent like ammonium (B1175870) chloride or iron chlorides (FeCl₂ and FeCl₃) at high temperatures. osti.govresearchgate.net Characterization of the resulting molten salt solutions confirms the predominant presence of UCl₃. osti.gov

The structure of UCl₃ in these mixtures differs from the pure molten state. In molten NaCl, UCl₃ tends to form network structures. osti.gov First-principles molecular dynamics simulations show that when the UCl₃ concentration is above 25 mol% in NaCl, 7- and 8-coordinate structures of Cl around U become more common. researchgate.netacs.org The formation of network structures with shared chloride ions between uranium cations begins even at low U³⁺ concentrations. researchgate.netacs.org The addition of a "spacer salt" like KCl to UCl₃ can induce a prepeak or first sharp diffraction peak (FSDP) in the structure factor, which is indicative of intermediate-range order. rsc.org This effect arises because the lower valency salt (KCl) spaces out the higher valency salt (UCl₃) networks. rsc.org

Thermodynamic properties, such as the enthalpy of mixing, are closely related to this structural information. The mixing behavior of the UCl₃-NaCl system is quite similar to that of NdCl₃-NaCl. aesj.net The activity of UCl₃ in the molten salt is a key thermodynamic parameter that can be determined using electrochemical methods, such as measuring the open-circuit potential. asme.org In LiCl-KCl eutectic, the activity coefficients for UCl₃ have been determined, providing insight into its thermodynamic state in the solution. researchgate.net

Electrochemical techniques like cyclic voltammetry are widely used to study the speciation and redox behavior of uranium in these melts. researchgate.netresearchgate.netjst.go.jp In LiCl-KCl eutectic, a typical cyclic voltammogram for a UCl₃ solution shows two well-separated peaks corresponding to the U⁴⁺/U³⁺ and U³⁺/U⁰ redox couples. researchgate.netresearchgate.net This confirms that U(III) can be oxidized to U(IV) and reduced to uranium metal. researchgate.net The stability of UCl₃ is a significant factor, as UCl₄ is known to be highly corrosive. nrc.gov

Interactive Data Table: Uranium Chloride Species in Molten Salts

| Salt System | Uranium Species | Characterization Technique | Key Findings | Reference |

|---|---|---|---|---|

| LiCl-KCl | UCl₃, UCl₄ | Chemical analysis, Diffractometry | Predominant formation of UCl₃ from U metal. | osti.gov |

| NaCl | UCl₃ | Molecular Dynamics | Formation of U-Cl-U network structures. | researchgate.net |

| LiCl-KCl | U³⁺, U⁴⁺ | Cyclic Voltammetry | Observation of U⁴⁺/U³⁺ and U³⁺/U⁰ redox couples. | researchgate.netresearchgate.net |

| NaCl-MgCl₂ | UCl₃ | Open Circuit Potential | Determination of UCl₃ activity. | asme.org |

| KCl-UCl₃ | UCl₃ | Ab Initio Molecular Dynamics | Density and mixing energies deviate from ideal solution behavior due to UCl₃ networking. | osti.gov |

Electronic Structure and Bonding Theory of Uranium Trichloride

Theoretical Frameworks for Actinide Electronic Structure

The bonding in actinide compounds such as uranium trichloride (B1173362) is not purely ionic or covalent but rather a complex mixture of both. While primarily considered ionic, a degree of covalency is introduced through the participation of uranium's valence orbitals in bonding. nih.govacs.org

The covalent character of the uranium-ligand bond in compounds like UCl₃ arises from the mixing of uranium's outermost 5f and 6d orbitals with the orbitals of the chloride ligands. nih.govacs.org While uranium is known to engage its 5f orbitals in chemical bonds under normal conditions, the extent of this involvement can change significantly with the physical state of the compound. nih.govacs.org For instance, in the transition from solid to molten UCl₃, there is an enhanced involvement of the U 5f valence orbitals in the formation of short, transient U–Cl bonds. nih.govacs.org This increased participation of 5f orbitals is a key factor in the shift towards greater covalency at high temperatures. nih.gov The 6d orbitals also contribute to the metal-ligand bonding, often engaging in weak but non-negligible covalent interactions. cardiff.ac.uk The relative contributions of the 5f and 6d orbitals can vary, but studies on related uranium complexes show that the 5f orbital contribution can be higher than that of the 6d orbitals in certain U-C interactions. academie-sciences.fr

The electronic structure of the uranium(III) ion, which has a 5f³ electron configuration, is characterized by a rich and complex multiplet structure. nih.gov Ligand field theory is a crucial framework for interpreting this complexity. nih.gov The paramagnetic nature and Kramers ground state of the U(III) ion make it an ideal candidate for investigation using techniques like magnetic circular dichroism (MCD) and electron paramagnetic resonance (EPR) spectroscopy. osti.gov The results from these experimental methods are often analyzed within the context of ligand field models to understand the electronic ground state and the effects of the surrounding ligands. osti.govrsc.org

The strength of the ligand field can significantly influence the magnetic properties of U(III) complexes. rsc.org For example, a stronger ligand field can lead to diminished temperature-independent paramagnetism (TIP). rsc.org However, studies on a series of U(III) complexes have shown that even significant changes in the ligand environment may result in only minor perturbations to the uranium electronic structure, suggesting that greater perturbations are needed to significantly alter reactivity in f-block systems compared to their d-block counterparts. osti.govrsc.org

Involvement of 5f and 6d Orbitals in Uranium-Ligand Bonding

Computational Chemistry Methodologies

To probe the intricate bonding and electronic properties of uranium trichloride, researchers rely heavily on a suite of advanced computational chemistry techniques. These methods provide insights that are often difficult to obtain experimentally. nih.gov

Density Functional Theory (DFT) is a cornerstone of computational studies on uranium halides, used to investigate their thermodynamic and ground-state properties. scispace.commdpi.comosti.gov Systematic studies of the UCln (n=1-6) series have been performed using hybrid DFT functionals like PBE0 and B3LYP, in conjunction with a small-core relativistic effective core potential (RECP) for the uranium atom to account for relativistic effects. scispace.com These calculations are instrumental in characterizing the geometry, electronic structure, and bond dissociation energies of each molecule in the series. scispace.com For solid-state systems, DFT calculations can predict properties such as formation energy, atomic volume, crystal structure, and heat capacity with reasonable agreement with experimental data. mdpi.comosti.gov DFT has also been benchmarked and applied to solid-state uranyl tetrachloride compounds to accurately model their geometric, electronic, and vibrational structures. nih.govacs.org

Ab initio molecular dynamics (AIMD) simulations, which are often based on DFT, are a powerful tool for studying the dynamic behavior of materials, particularly in the liquid state. nih.govresearchgate.net AIMD has been successfully applied to model various molten salts, including this compound. researchgate.net These simulations provide detailed information about the local structure and dynamic bonding in molten UCl₃. nih.govacs.org

For example, AIMD simulations have revealed that upon melting, the average U–Cl bond length in UCl₃ shrinks, leading to a heterogeneous coordination shell around the U(III) ions with distinct inner and outer subshells. nih.govacs.org The simulations, validated against neutron scattering experiments, show that the shorter U-Cl bonds in the molten state exhibit enhanced covalent character. nih.govacs.org AIMD is also used to predict thermophysical properties like density and thermodynamic properties such as heat capacity for molten UCl₃ and its mixtures with other salts like NaCl and KCl. osti.govsc.edu

| Methodology | Application to this compound | Key Findings |

| Density Functional Theory (DFT) | Calculation of ground-state properties (geometry, electronic structure, thermodynamics). scispace.commdpi.com | Provides structural parameters and thermochemical data. scispace.com Used to investigate electronic structure and formation energy. mdpi.com |

| Ab Initio Molecular Dynamics (AIMD) | Simulation of dynamic bonding and local structure, especially in the molten state. nih.govresearchgate.netosti.gov | Reveals bond shrinkage and formation of heterogeneous coordination shells upon melting. nih.govacs.org Predicts thermophysical properties like density and heat capacity. osti.govsc.edu |

| Quantum Chemical Topology (NBO, QTAIM, ELF) | Rigorous analysis of the U-Cl bond character. nih.govmdpi.comrsc.org | Quantifies orbital contributions and covalency (NBO). nih.govacademie-sciences.fr Differentiates ionic vs. covalent interactions (QTAIM). mdpi.comresearchgate.net Visualizes electron localization in bonds (ELF). nih.gov |

To gain a deeper, quantitative understanding of the chemical bonding in UCl₃, the electronic structures derived from DFT and AIMD calculations are further analyzed using specialized quantum chemical methods. nih.gov

Electron Localization Function (ELF): This method provides a visual representation of electron localization. In studies of molten UCl₃, ELF analysis shows enhanced electron localization in the region between uranium and chlorine atoms for short U-Cl bonds, indicating increased covalent character, whereas longer U-Cl interactions appear more ionic. nih.gov

Natural Bond Orbital (NBO): NBO analysis examines donor-acceptor interactions between orbitals to quantify covalency. rsc.org For molten UCl₃, NBO analysis confirms that the U–Cl bonds are strongly polarized towards chlorine but also points to an increased contribution from the U(III) 5f orbitals in the bonding of the shorter, inner-subshell interactions compared to the solid state. nih.gov This method confirms the important involvement of uranium 5f orbitals in stabilizing covalent bonds. academie-sciences.fr

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a powerful method that analyzes the topology of the electron density to define atoms, bonds, and their characteristics in an unambiguous, basis-set-independent manner. mdpi.comresearchgate.net It can differentiate between shared-shell (covalent) and closed-shell (ionic) interactions. mdpi.com For uranium halides, a novel application of QTAIM has been used to decompose bonding contributions from the 5f and 6d uranium valence shells, finding that 5f contributions to overlap-driven covalency were larger than 6d contributions for all interactions studied. mdpi.com

| Analysis Method | Property Analyzed | Findings for U-Cl Bond |

| ELF | Electron Pair Localization | Enhanced localization between U and Cl for short bonds in the molten state, indicating covalency. nih.gov |

| NBO | Orbital Interactions / Charge Transfer | Confirms increased U(III) 5f orbital contribution to shorter U-Cl bonds at high temperatures. nih.gov |

| QTAIM | Electron Density Topology | Differentiates between ionic and covalent character; allows for decomposition of 5f and 6d shell contributions to bonding. nih.govmdpi.com |

Ab Initio Molecular Dynamics (AIMD) Simulations for Dynamic Bonding and Local Structure

Multiconfigurational Approaches to Excited States

The electronic structure of actinide compounds, including this compound, is characterized by the significant involvement of 5f orbitals. The near-degeneracy of these f-orbitals often leads to excited states with a pronounced multiconfigurational character, meaning they cannot be accurately described by a single electron configuration. nih.gov This complexity necessitates the use of advanced quantum chemical methods that can account for both static and dynamic electron correlation.

Configuration Interaction and Multi-Reference Methods (e.g., CASSCF, DMRGSCF)

To accurately model the excited states of this compound, multireference methods are essential. These approaches move beyond the limitations of single-configuration methods like Hartree-Fock or standard Density Functional Theory (DFT), which can fail for systems with significant orbital degeneracy in their ground or excited states. nih.govaip.org

The Complete Active Space Self-Consistent Field (CASSCF) method is a widely used multireference technique for studying actinide chemistry. nih.gov In CASSCF, a specific subset of electrons and orbitals, known as the "active space," is treated with a full configuration interaction (FCI) calculation, providing a robust description of static correlation. The selection of this active space is critical and typically includes the uranium 5f orbitals and other orbitals involved in bonding and optical excitations. nih.govnih.gov

For larger or more complex active spaces where CASSCF becomes computationally prohibitive, the Density Matrix Renormalization Group Self-Consistent Field (DMRGSCF) method serves as a powerful alternative. nih.govresearchgate.net DMRGSCF can handle much larger active spaces than CASSCF, making it suitable for complex uranium systems where many orbitals may be involved in the electronic structure. nih.gov

However, both CASSCF and DMRGSCF primarily account for static correlation. Dynamic correlation, which arises from the instantaneous repulsion between electrons, is also crucial for quantitative accuracy. acs.orgnih.gov Therefore, these methods are often used as a starting point for more sophisticated techniques that add dynamic correlation, such as Complete Active Space Second-Order Perturbation Theory (CASPT2) or Multi-State CASPT2 (MS-CASPT2). nih.govacs.org Research on uranium(IV) complexes, which have the same oxidation state as this compound, has demonstrated that including dynamic correlation via MS-CASPT2 on top of a CASSCF calculation is critical for achieving a quantitatively correct description of the electronic spectrum. nih.govnih.gov Another approach is Multi-Configuration Pair-Density Functional Theory (MC-PDFT), which combines multiconfigurational wavefunctions with density functional theory to incorporate dynamic correlation. acs.org

| Method | System Studied | Key Findings | Reference |

|---|---|---|---|

| CASSCF/MS-CASPT2 | [UIVCl5(THF)]− | A minimal CAS(2,7)SCF active space was used initially. The inclusion of dynamic correlation via MS-CASPT2 was found to be crucial for obtaining a quantitatively correct electronic spectrum. | nih.govacs.org |

| DMRGSCF | [UVIO2Cl4]2– | DMRGSCF alone showed poor agreement with experimental spectra, highlighting the critical importance of including dynamic correlation for uranium complexes. | nih.govacs.org |

| MC-PDFT | [UIVCl5(THF)]− | The single-state MC-PDFT method failed to even qualitatively describe the spectrum, underscoring the limitations of such methods in cases of near-degeneracy common in actinide complexes. | nih.govresearchgate.net |

| CASSCF/CASPT2/SO | UCl62- | Used to calculate the lowest ligand-to-metal charge transfer (LMCT) excited state, demonstrating the method's utility in analyzing specific electronic transitions. | aip.org |

Prediction of Electronic Spectra Features and Electronic Transitions

Multiconfigurational methods are instrumental in predicting and interpreting the features of the electronic absorption spectra of uranium compounds. The calculations provide energies for electronic transitions, which correspond to the peaks in an experimental spectrum.

For uranium(IV) complexes, which possess a 5f² electron configuration, the electronic spectra are complex. Theoretical calculations using methods like CASSCF followed by MS-CASPT2 can unravel these spectra. For the related compound [UIVCl₅(THF)]⁻, calculations were performed starting with a CAS(2,7)SCF active space, considering 28 singlet and 21 triplet roots. nih.govacs.org The subsequent MS-CASPT2 calculations, which incorporate dynamic correlation and spin-orbit coupling, yielded a spectrum that could be directly compared with experimental data. nih.gov

These computational approaches allow for the assignment of spectral features to specific electronic transitions. For instance, they can distinguish between f-f transitions, which are typically lower in energy, and higher-energy ligand-to-metal charge-transfer (LMCT) transitions. aip.orgtu-braunschweig.de In the case of U(IV) systems, the low-energy region of the spectrum is dominated by f-f transitions within the uranium 5f shell. The accuracy of the predicted transition energies is highly dependent on the level of theory employed. Studies consistently show that for uranium complexes, methods that account for both static correlation (CASSCF/DMRGSCF) and dynamic correlation (CASPT2) are necessary for reliable predictions. nih.govacs.orgnih.gov

| Complex | Methodology | Predicted Spectral Features | Comparison with Experiment |

|---|---|---|---|

| [UIVCl5(THF)]− | CASSCF followed by MS-CASPT2 | Calculation of transition energies based on isotropic Einstein coefficients after including spin-orbit coupling. | The inclusion of dynamic correlation via MS-CASPT2 was reported as crucial for obtaining a quantitatively correct spectrum that matches experimental results. nih.govnih.gov |

| [UIVCl5(THF)]− | CASSCF followed by MC-PDFT | This single-state method failed to provide even a qualitatively correct description of the spectrum. | Poor agreement with experiment, highlighting the method's shortcomings for systems with near-degenerate states. nih.govresearchgate.net |

Spectroscopic Probes of Uranium Trichloride Species

Electronic Absorption Spectroscopy (EAS) in Molten Salts and Solutions

Electronic absorption spectroscopy (EAS) is instrumental in characterizing uranium(III) ions in molten salt systems, which are relevant to pyrochemical processing of used nuclear fuel and molten salt reactors. osti.govnih.gov

The electronic spectrum of the U³⁺ ion, which has a 5f³ electron configuration, is characterized by two main types of electronic transitions: f-f and f-d transitions.

f-f Transitions: These transitions occur between different energy levels within the 5f orbitals. They are formally Laporte-forbidden, but this rule is relaxed by effects such as spin-orbit coupling, making them observable. researchgate.net In U(III) complexes, these transitions appear as sharp, relatively weak absorption bands in the near-infrared (NIR) and visible regions of the spectrum. researchgate.netosti.gov For instance, in UCl₃·7H₂O, f-f transitions are observed at energies below 15,000 cm⁻¹. researchgate.net Free-ion calculations for trivalent uranium predict f-f transitions from the ⁴I₉/₂ ground state to the ⁴F₃/₂ free-ion state in the 6,000-8,000 cm⁻¹ energy region. osti.gov

f-d Transitions: These transitions involve the promotion of an electron from a 5f orbital to a 6d orbital. They are Laporte-allowed and therefore result in broad, intense absorption bands at higher energies, typically in the visible and ultraviolet (UV) regions. osti.govresearchgate.net In LiCl-KCl eutectic melts, the UV-Vis spectra of the U(III) ion show two prominent peaks in the 400–600 nm range, which are attributed to 5f³ → 5f²6d¹ transitions. researchgate.net The onset of the first f-d absorption for U³⁺ in a K₂LaCl₅ host is significantly shifted to lower energy (15,000 cm⁻¹) compared to the analogous Nd³⁺ doped crystal (46,000 cm⁻¹). researchgate.net The higher energy f-d transitions in some U(III) complexes can be observed in the 12,000-16,000 cm⁻¹ range and also in the 16,000-20,000 cm⁻¹ region of the electronic absorption spectra. osti.gov

The table below summarizes the assignment of electronic transitions for U(III) in different environments.

| Transition Type | Energy Range (cm⁻¹) | Host Material/Solvent | Characteristics |

| f-f | < 15,000 | UCl₃·7H₂O | Sharp, weak bands |

| f-f | 6,000 - 8,000 | Trivalent Uranium Complexes | From ⁴I₉/₂ to ⁴F₃/₂ state |

| f-d | 15,000 | K₂LaCl₅ | Broad, intense bands |

| f-d | 400-600 nm (25,000-16,667 cm⁻¹) | LiCl-KCl Eutectic | Two prominent peaks |

| f-d | 12,000 - 20,000 | Trivalent Uranium Complexes | Broadened transitions |

EAS is a crucial technique for in-situ monitoring of uranium speciation and redox states in molten salts. nih.govosti.govacs.org The distinct absorption spectra of different uranium oxidation states (e.g., U(III), U(IV)) allow for their identification and quantification.

In the context of pyrochemical reprocessing, U(III) is the desired oxidation state in the LiCl-KCl eutectic salt. nih.gov During the production of U(III) by chlorination of uranium metal, EAS can be used to follow the reaction progress. For example, the initial formation of U(IV), characterized by absorption peaks at 460, 561, and 604 nm, can be observed before the appearance of the characteristic U(III) f→d transitions at 458 and 555 nm. nih.gov This indicates a mechanism where U(IV) is formed first and then reacts with uranium metal to produce U(III). nih.gov

Furthermore, the coordination environment of the uranium ion influences the position and intensity of the absorption bands. In molten LiCl, U(III) is believed to form [UCl₆]³⁻ complexes. osti.govresearchgate.net Changes in the absorption spectrum with temperature or solvent composition can provide insights into variations in the coordination sphere of the U(III) ion. researchgate.net

Assignment of f-f and f-d Electronic Transitions

Vibrational Spectroscopy: Raman and Infrared (IR)

Vibrational spectroscopy, including Raman and Infrared (IR) techniques, provides information about the molecular vibrations and lattice modes of uranium trichloride (B1173362) in both solid and molten states.

Raman spectroscopy has been successfully applied to study the vibrational properties of solid UCl₃ at various temperatures. osti.govacs.orgosti.gov Density functional theory (DFT) calculations predict six Raman-active modes and three IR-active modes for UCl₃. osti.gov

Experimentally determined Raman spectra of UCl₃ at ambient and high temperatures (up to 871 K) show several distinct vibrational bands. osti.govacs.org The frequencies of these Raman-active modes exhibit a negative temperature derivative, meaning they shift to lower frequencies (a red-shift) as the temperature increases. osti.govacs.org This red-shift is attributed to the elongation of the U-Cl bonds at higher temperatures. osti.govacs.org The absence of any new or disappearing vibrational bands within the studied temperature range suggests that no phase transitions occur. osti.gov

The table below presents the experimentally determined Raman band positions of UCl₃ at different temperatures.

| Temperature (K) | Mode 1 (cm⁻¹) | Mode 2 (cm⁻¹) | Mode 3 (cm⁻¹) | Mode 4 (cm⁻¹) | Mode 5 (cm⁻¹) |

| 298 | 73.6 | 168.3 | 174.7 | 201.6 | 204.5 |

| 871 | ~70 | ~164 | ~170 | ~197 | ~200 |

Data extracted from graphical representations in the source material and may be approximate. osti.gov

While experimental Raman spectra for molten UCl₃ have been challenging to obtain due to strong self-absorption, computational simulations predict a symmetric U-Cl stretching vibrational band between 200-250 cm⁻¹. acs.org This band is associated with the short, transient U-Cl bonds that form in the molten state. acs.org

Raman spectroscopy is also a valuable tool for identifying and characterizing uranium oxychloride phases that may form due to the reaction of UCl₃ with oxygen. researchgate.netacs.orgnih.gov The presence of oxygen contamination can lead to the formation of complex uranium oxychloride species, which can be detected by their characteristic vibrational signatures. researchgate.netacs.orgnih.gov For instance, uranium oxychloride (UO₂Cl₂) exhibits a strong, temperature-dependent vibrational band between 700 and 760 cm⁻¹. researchgate.net The absence of vibrational features in this region, as well as near 450 cm⁻¹ (characteristic of UO₂) and 775 cm⁻¹ (characteristic of uranyl species), can confirm the purity of the UCl₃ sample. osti.gov In studies where UCl₃ samples were exposed to oxygen, Raman spectroscopy, in conjunction with XAFS, confirmed the presence of uranium oxychloride phases at room temperature, which transformed into uranium oxides upon heating. researchgate.netacs.orgclemson.edu

Analysis of Molecular Vibrations and Lattice Modes in Solid and Molten Phases

X-ray Absorption Spectroscopy (XAS) Techniques

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information about the local atomic structure and oxidation state of uranium in UCl₃. It encompasses both X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

Synchrotron EXAFS studies of solid UCl₃ have determined the average U-Cl bond distance to be 2.909(9) Å, which is consistent with data from single-crystal X-ray diffraction. acs.orgnih.gov In molten LiCl-KCl eutectic, XAFS has been used to study the local structure around the U³⁺ ion. researchgate.net These studies found that the uranium ion is in a trivalent state and provided the distance and coordination number for the first U³⁺-Cl⁻ correlation. researchgate.net

XANES, particularly in the high-energy resolution fluorescence detection (HERFD) mode at the uranium M₄ edge, is highly sensitive to the oxidation state of uranium. nih.gov This technique can clearly distinguish between the spectral shapes of U(III) and U(IV) halides. nih.gov

In situ X-ray absorption spectroelectrochemistry has been developed to probe both the oxidation state and the coordination environment of uranium in high-temperature molten salts during electrolytic processes. acs.org Complementary XAFS and Raman spectroscopy studies have been conducted on various UCl₃ concentrations in different chloride salt compositions to identify the formation of uranium oxychloride phases and their subsequent decomposition upon heating. researchgate.netacs.orgclemson.edu

Extended X-ray Absorption Fine Structure (EXAFS) for Local Coordination Environments

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a technique used to determine the local atomic structure around a specific element. ucl.ac.uk For uranium trichloride, U L₃-edge EXAFS provides direct information about the coordination of chloride ions around the uranium(III) center.

In its solid, crystalline state, UCl₃ adopts a tricapped trigonal prismatic geometry, where each uranium atom is coordinated to nine chlorine atoms. acs.orgwikipedia.org Analysis of the synchrotron EXAFS spectrum for solid UCl₃ reveals a single U–Cl scattering path. acs.orgnih.gov Fitting this data yields an average U–Cl bond distance of 2.909(9) Å with a Debye–Waller factor (σ²), which accounts for thermal and static disorder, of 0.0079(11) Ų. acs.orgnih.gov This EXAFS-derived distance is consistent with data obtained from single-crystal X-ray diffraction and neutron diffraction studies, which report U–Cl bond distances in the range of 2.89 to 3.01 Å. acs.orgmaterialsproject.org

The technique is also applicable to non-crystalline states. Studies of molten UCl₃ within a LiCl-KCl eutectic matrix using high-temperature X-ray absorption fine structure (XAFS) have been conducted to understand its structure in liquid salt environments, which are relevant to pyrochemical reprocessing of nuclear fuel. wikipedia.orgresearchgate.net In this molten state, the coordination environment of the U³⁺ ion changes significantly. The analysis of the U L₃-absorption edge indicates a shorter U³⁺-Cl⁻ bond distance of 2.82 ± 0.1 Å and a reduced average coordination number of 7.3 ± 0.6. researchgate.net The shift towards a shorter bond distance upon melting, contrary to what would be expected from simple thermal expansion, is attributed to a decrease in the average coordination number. nih.gov

Table 1: U-Cl Coordination Parameters in this compound Determined by EXAFS

| Sample State | Matrix | Technique | U-Cl Bond Distance (Å) | Coordination Number (CN) | Debye-Waller Factor (σ²) (Ų) | Reference |

|---|---|---|---|---|---|---|

| Solid | - | EXAFS | 2.909(9) | 9 (fixed from crystal structure) | 0.0079(11) | acs.org, nih.gov |

| Molten | LiCl-KCl Eutectic | XAFS | 2.82 ± 0.1 | 7.3 ± 0.6 | - | researchgate.net |

High-Energy-Resolution X-ray Absorption Near Edge Structure (HERFD-XANES) and Resonant Inelastic X-ray Scattering (RIXS) for Valence Orbital Contributions

While EXAFS probes local atomic geometry, High-Energy-Resolution Fluorescence Detection X-ray Absorption Near Edge Structure (HERFD-XANES) and Resonant Inelastic X-ray Scattering (RIXS) provide detailed information on the electronic structure, such as the character of valence orbitals and the degree of covalency in bonding. kit.eduscm.com These techniques offer significantly improved energy resolution compared to conventional XANES by mitigating the effects of core-hole lifetime broadening. nih.gov For uranium, measurements at the M₄,₅ edges (3d → 5f transitions) are particularly sensitive to the 5f electronic configuration. kit.eduhzdr.de

HERFD-XANES and RIXS studies on UCl₃, typically at the U M₄ edge, reveal distinct spectral features that are characteristic of the U(III) oxidation state (a 5f³ configuration). researchgate.netnih.gov The HERFD-XANES spectrum of UCl₃ shows its main feature, the "white line," at a significantly lower energy than that of U(IV) compounds like UCl₄. nih.gov This shift of approximately 1.6 eV to lower energy is a direct spectroscopic signature of the change in oxidation state from U(IV) to U(III). nih.gov

The interpretation of these high-resolution spectra is heavily supported by theoretical calculations, such as crystal field multiplet theory. researchgate.netnih.gov To accurately model the experimental HERFD-XANES spectrum of UCl₃, it is necessary to reduce the Slater-Condon integrals, which describe electron-electron repulsion, to about 85% of their free-ion atomic values. researchgate.netnih.gov This reduction, known as the nephelauxetic effect, is a direct measure of central-field covalency; it reflects the expansion of the 5f orbitals and the sharing of electron density between the uranium ion and the chloride ligands. nih.govacs.org The necessity of this reduction confirms a degree of covalent character in the primarily ionic U–Cl bonds. acs.org

Furthermore, RIXS maps provide a two-dimensional representation of the electronic transitions, plotting the emitted photon energy against the incident photon energy. nih.gov For UCl₃, the RIXS map shows distinct features corresponding to the 3d→5f excitation followed by 4f→3d decay. nih.gov The structure and intensity of these features are sensitive to the multiplet structure of the final state, which in turn depends on the 5f electron count and the nature of the chemical bonding. nih.goveuropa.eu These advanced spectroscopic methods are therefore crucial for quantifying the localized 5f electron density and assessing the covalent character of actinide-ligand bonds. kit.edueuropa.eu Theoretical analyses based on these spectral data indicate that for short U-Cl bond distances, the overlap between U 5f and Cl 3p orbitals is enhanced, further confirming the presence of covalent interactions. acs.org

Table 2: Key Findings from HERFD-XANES and RIXS Studies of UCl₃

| Technique | Observation | Interpretation | Significance | Reference |

|---|---|---|---|---|

| HERFD-XANES (U M₄ edge) | White line shifts ~1.6 eV to lower energy compared to U(IV). | Confirms the U(III) oxidation state (5f³ configuration). | Provides a clear spectroscopic marker for the uranium oxidation state. | nih.gov |

| HERFD-XANES & Theory | Slater-Condon integrals reduced to ~85% of atomic values to match experiment. | Indicates expansion of 5f orbitals due to electron density sharing (nephelauxetic effect). | Quantifies the degree of central-field covalency in the U-Cl bond. | researchgate.net, nih.gov |

| RIXS (U M₄ edge) | Shows distinct multiplet features in the RIXS plane. | Spectral shape is sensitive to the 5f electron count and metal-ligand orbital mixing. | Probes the localized 5f electron density and covalent character of the bonding. | europa.eu, nih.gov, nih.gov |

Reactivity and Reaction Mechanisms Involving Uranium Trichloride

Redox Chemistry and Interconversion Pathways

The redox behavior of uranium ions, particularly the interconversion between the +3 and +4 oxidation states, is fundamental to understanding and controlling the chemistry of uranium trichloride (B1173362) in molten salt systems.

Electrochemical Activity Measurements and Redox Potentials

Electrochemical methods are crucial for determining the thermodynamic properties and redox behavior of UCl₃ in molten salts. The apparent standard reduction potential (E°') is a key parameter derived from these measurements.

In molten LiCl-KCl eutectic at 500°C, the apparent standard reduction potentials for the U(IV)/U(III) and U(III)/U redox couples have been determined. researchgate.net The potential for the U(IV)/U(III) couple was found to be -0.381 ± 0.013 V versus a Ag/AgCl reference electrode (5 mol%). researchgate.net The U(III)/U couple's potential was measured at -1.502 ± 0.076 V against the same reference. researchgate.net When referenced against a Cl₂/Cl⁻ electrode, these potentials are -1.448 ± 0.013 V and -2.568 ± 0.076 V, respectively. researchgate.net

Studies in a NaCl-MgCl₂ salt, a candidate for MSR fuel, have also been conducted. In this medium, at temperatures between 500 and 650°C, the apparent standard reduction potentials for the U(IV)/U(III) and U(III)/U couples were determined to be (-0.381 +/- 0.013) V and (-1.502 +/- 0.076) V vs. 5 mol% Ag/AgCl. researchgate.net The activity of UCl₃ in this salt mixture was found to range from 2.52×10⁻⁶ to 2.99×10⁻⁸, depending on temperature and concentration. researchgate.netresearchgate.net

The Nernst equation is used to relate the measured open circuit potential (OCP) to the activities of the redox species in the salt. asme.org This allows for the calculation of activity coefficients, which describe the deviation from ideal behavior. For UCl₃ in LiCl-KCl, the activity coefficient has been reported to be between 4.94 x 10⁻⁵ and 4.50 x 10⁻⁴. researchgate.net

Table 1: Apparent Standard Reduction Potentials of Uranium Couples

| Redox Couple | Molten Salt | Temperature (°C) | Potential (V vs. Ag/AgCl) | Potential (V vs. Cl₂/Cl⁻) | Reference |

|---|---|---|---|---|---|

| U(IV)/U(III) | LiCl-KCl | 500 | -0.381 ± 0.013 | -1.448 ± 0.013 | researchgate.net |

| U(III)/U | LiCl-KCl | 500 | -1.502 ± 0.076 | -2.568 ± 0.076 | researchgate.net |

| U(IV)/U(III) | NaCl-MgCl₂ | 500-650 | -0.381 ± 0.013 | -1.448 ± 0.013 | researchgate.net |

Mechanisms of U(III)/U(IV) Interconversion (e.g., in Molten Salts)

The interconversion between U(III) and U(IV) is a critical equilibrium in molten chloride salts. U(IV) is known to be significantly more corrosive than U(III); therefore, maintaining a low U(IV)/U(III) ratio is essential for reactor operation. nrc.govnrc.gov

The primary mechanism for the formation of U(IV) from U(III) is oxidation. In MSRs, the fission process itself is mildly oxidizing, which can gradually increase the concentration of U(IV). nrc.gov The presence of impurities, such as moisture or oxides, can also shift the redox potential and promote oxidation. nrc.gov

Conversely, U(IV) can be reduced to U(III). Electrochemical studies using techniques like cyclic voltammetry and chronopotentiometry have shown that the reduction of U(IV) to uranium metal occurs in a two-step mechanism. europa.euosti.gov The first step is the reduction of U(IV) to U(III), followed by the reduction of U(III) to U(0). europa.eu

UCl₃ can also undergo disproportionation, although the extent of this reaction is debated. nrc.gov Thermodynamic studies suggest that UCl₃ in NaCl-UCl₃ salt is susceptible to disproportionation, and maintaining a specific U(IV)/U(III) ratio is recommended to mitigate this. nrc.gov However, in a KCl salt with 11mol% UCl₃ at 800°C, no significant evidence of disproportionation was observed. nrc.gov

The presence of container materials can also influence the U(III)/U(IV) equilibrium. Corrosion of metals like iron and chromium from stainless steel can produce metal chlorides (e.g., FeClₓ, CrClₓ). kns.org These metal chlorides can then react with metallic uranium (if present) or other reducing species to form UCl₃, while the oxidized metal ions can in turn react with U(III) to form U(IV). kns.org

Molten Salt Chemical Reactivity

Uranium trichloride is a primary component of the fuel in certain MSR designs and plays a crucial role in pyrochemical reprocessing of spent nuclear fuel. Its reactivity in molten salt media dictates its effectiveness in these applications.

Dissolution Mechanisms of Nuclear Materials (e.g., UO₂) in UCl₃-Containing Melts

In pyrochemical reprocessing, UCl₃ acts as a chlorinating agent to convert spent oxide fuels, such as uranium dioxide (UO₂), into soluble chlorides. The dissolution of UO₂ in a LiCl-KCl-UCl₃ melt is facilitated by the formation of uranium oxychloride (UOCl). osti.gov

Thermodynamic calculations have been used to identify the most probable reaction pathways. osti.gov The dissolution process involves complex equilibria between various oxide, chloride, and oxychloride species. osti.gov The presence of excess UCl₃ helps to drive the reaction towards the formation of soluble species. osti.gov Studies have shown that parameters such as temperature and UCl₃ concentration significantly impact the dissolution rate, with dissolution extents exceeding 90% being achieved under optimized conditions (e.g., temperatures of 500-800°C and UCl₃ concentrations of 6-19 wt%). osti.gov

Another approach involves using UCl₃ to facilitate the dissolution of used nuclear fuel constituents by creating reducing conditions within the fuel matrix. osti.gov

Corrosion Mechanisms of Container Materials by UCl₃ and Related Species

The primary corrosion mechanism involves the selective leaching of alloying elements, particularly chromium, from structural materials like stainless steels and nickel-based alloys. osti.gov Chromium reacts with chloride ions in the salt to form soluble chromium chlorides (CrCl₂ or CrCl₃), leading to the depletion of chromium at the alloy surface. osti.gov

The corrosivity (B1173158) of the salt is strongly linked to the U(IV)/U(III) ratio. nrc.gov A higher concentration of UCl₄, a strong oxidizing agent, accelerates the corrosion of structural alloys. nrc.gov The reaction can be represented as: 2UCl₄ + Cr → 2UCl₃ + CrCl₂

Research on nickel-based alloys like Inconel 617 in UCl₃-LiCl-KCl eutectic salt at 700°C is underway to understand the specific corrosion mechanisms at the salt-alloy interface. osti.gov Similarly, studies on various nickel-based alloys and stainless steel in KCl-LiCl-UCl₃ melts have been conducted to determine corrosion rates. aip.org Impurities in the salt, such as oxides and moisture, can exacerbate corrosion by altering the redox potential. nrc.govkns.org Spontaneous formation of UCl₃ has been observed from the reaction between metallic uranium and metal chlorides generated from the corrosion of stainless steel crucibles by salt impurities. kns.org

Thermodynamics and Kinetics of Chemical Transformations

The thermodynamic stability and kinetic properties of uranium chlorides in molten salts are essential for predicting and modeling their chemical behavior.

Thermodynamic data, such as Gibbs free energies of formation and activity coefficients, have been derived from electrochemical measurements. For dilute solutions of UCl₃ and UCl₄ in LiCl-KCl eutectic, the Gibbs free energies have been determined as a function of temperature. europa.eu

Table 2: Thermodynamic and Kinetic Data for Uranium Chlorides in Molten Salts

| Parameter | Species | Molten Salt | Temperature (K) | Value | Reference |

|---|---|---|---|---|---|

| Gibbs Free Energy of Dilute Solution (kJ mol⁻¹) | UCl₃ | LiCl-KCl | 673-823 | ΔG = -897.09 + 0.226T | europa.eu |

| Gibbs Free Energy of Dilute Solution (kJ mol⁻¹) | UCl₄ | LiCl-KCl | 673-823 | ΔG = -183.53 + 0.0589T | europa.eu |

| Activity Coefficient (γ) | UCl₃ | LiCl-KCl | 673-823 | 0.3 - 4.5 x 10⁻³ | europa.eu |

| Activity Coefficient (γ) | UCl₄ | LiCl-KCl | 673-823 | 17.1 - 12.7 x 10⁻³ | europa.eu |

| Diffusion Coefficient (cm²/s) | U³⁺ | LiCl-KCl | 773 | (1.04 ± 0.17) x 10⁻⁵ | researchgate.net |

Kinetic parameters, such as diffusion coefficients, have also been measured using electrochemical techniques. The diffusion coefficients for U³⁺ and U⁴⁺ ions in LiCl-KCl eutectic at 773 K (500°C) were calculated to be (1.04 ± 0.17) x 10⁻⁵ cm²/s and (6.72 ± 0.360) x 10⁻⁶ cm²/s, respectively. researchgate.net These values are crucial for understanding mass transport phenomena in these systems, which influences reaction rates and the efficiency of electrochemical processes.

Gibbs Free Energy Calculations for Reaction Feasibility

The feasibility of chemical reactions involving this compound (UCl₃) can be rigorously assessed through Gibbs free energy (ΔG) calculations. A negative ΔG value indicates that a reaction is thermodynamically spontaneous under the specified conditions. chemguide.co.ukdocbrown.info The Gibbs free energy change is calculated using the equation: ΔG° = ΔH° - TΔS°, where ΔH° is the standard enthalpy change, T is the temperature in Kelvin, and ΔS° is the standard entropy change. chemguide.co.ukchembase.lk Thermodynamic databases and specialized software are often employed to perform these calculations for complex systems, such as those found in pyrochemical reprocessing of nuclear fuels. osti.gov

Thermodynamic calculations have been instrumental in predicting viable synthesis routes for UCl₃. For instance, the reaction of metallic uranium with ammonium (B1175870) chloride to produce this compound is shown to be highly favorable. jnfcwt.or.kr The specific reaction is: U + 3NH₄Cl → UCl₃ + 6H₂(g) + 1.5N₂(g) At a temperature of 450 °C (723 K), this reaction has a calculated Gibbs free energy of -560.127 kJ, indicating a strong thermodynamic driving force for the formation of UCl₃. jnfcwt.or.kr

Similarly, thermodynamic analysis has confirmed the feasibility of synthesizing UCl₃ by reacting metallic uranium with cadmium chloride (CdCl₂) in a LiCl-KCl eutectic molten salt. xml-journal.net Calculations showed that the reaction to form UCl₃ is energetically favorable, a prediction confirmed by experimental observations where no higher-valent uranium species like UCl₄ were detected. xml-journal.net

Gibbs free energy calculations are also crucial for understanding the reactivity of UCl₃ in molten salt environments, particularly in the context of nuclear fuel reprocessing. UCl₃ acts as a chlorinating agent for various oxide and metallic species. osti.gov The feasibility of these reactions is dependent on the temperature and the chemical nature of the reacting species. For example, in a LiCl-KCl-UCl₃ molten salt, UCl₃ can react with fission product oxides like cesium oxide (Cs₂O) and barium oxide (BaO) to form uranium oxychloride (UOCl) and the corresponding fission product chlorides. osti.gov The spontaneity of these reactions, as indicated by their negative Gibbs free energy values across a range of temperatures, is detailed in the table below.

| Equation Number | Reaction Mechanism | ΔG at 500 °C (kJ) | ΔG at 650 °C (kJ) | ΔG at 725 °C (kJ) | ΔG at 800 °C (kJ) |

|---|---|---|---|---|---|

| 1 | Cs₂O + UCl₃ → UOCl + 2CsCl | -504 | -501 | -503 | -505 |

| 2 | BaO + UCl₃ → UOCl + BaCl₂ | -195 | -194 | -196 | -198 |

Kinetic Studies of Synthesis and Reaction Pathways

Kinetic studies provide insight into the rates and mechanisms of reactions involving this compound. Understanding the reaction pathways is essential for optimizing synthesis conditions and controlling reactivity in applications like pyrometallurgy.

The synthesis of UCl₃ from the reaction of uranium metal with a chlorinating agent in a molten salt does not always proceed through a simple, single-step mechanism. For example, the production of U(III) in a LiCl-KCl eutectic by the chlorination of uranium metal using bismuth trichloride (BiCl₃) at 450 °C has been studied in-situ. researchgate.netresearchgate.net The investigation, using techniques like electronic absorption spectroscopy and electrochemistry, revealed a two-step mechanism. The most probable pathway involves the initial direct oxidation of uranium metal by Bi(III) to form uranium tetrachloride (UCl₄). researchgate.netresearchgate.net This dissolved U(IV) species then reacts with the remaining unreacted uranium metal to produce the final U(III) product. researchgate.netresearchgate.net

U(IV) + U ⇌ 2U(III)

The kinetics of the reduction of U(IV) to U(III) are a key part of this and other synthesis pathways. Cyclic voltammetry studies in LiCl-KCl eutectic melts have been used to investigate the electrochemical reduction of UCl₄. These studies show that the reduction occurs in two distinct steps: a reversible one-electron reduction from U(IV) to U(III), followed by an irreversible three-electron reduction of U(III) to uranium metal (U(0)). nih.gov

The reaction rate for the synthesis of UCl₃ is influenced by physical factors as well as chemical ones. In the chlorination of solid uranium metal, increasing the reaction surface area is critical for achieving efficient conversion. jnfcwt.or.kr For reactions involving solid uranium oxides, the rate-determining step has been identified as the oxidation process itself, rather than limitations imposed by solid-state diffusion. osti.gov

Kinetic studies also extend to the reactivity of uranium ions in solution. The oxidation of uranium(IV) has been investigated under various conditions. In aqueous perchloric acid, the oxidation of U(IV) by molecular oxygen follows a rate law that is first order with respect to both U(IV) and O₂, and inversely proportional to the hydrogen ion concentration. researchgate.net The reaction is also subject to catalysis and inhibition by other ions present in the solution. researchgate.net The kinetics of the reaction between UCl₃ and oxygen in molten alkali chlorides have also been examined, with reaction rates, order, and activation energies being estimated. researchgate.net The rate of this reaction is significantly influenced by temperature and the composition of the molten salt. researchgate.net

| Reaction | Medium | Kinetic Finding | Reference |

|---|---|---|---|

| U(IV) → U(III) | LiCl-KCl Eutectic | Reversible, one-electron electrochemical reduction. | nih.gov |

| U(III) → U(0) | LiCl-KCl Eutectic | Irreversible, three-electron electrochemical reduction. | nih.gov |

| Oxidation of U(IV) by O₂ | Aqueous HClO₄ | Rate Law: −d[U(IV)]/dt = k[U(IV)][O₂]/[H⁺] | researchgate.net |

| U + BiCl₃ → UCl₃ | LiCl-KCl Eutectic | Two-step mechanism: U → U(IV) then U(IV) + U → 2U(III) | researchgate.netresearchgate.net |

Applications in Advanced Nuclear Energy Systems

Role in Molten Salt Reactor (MSR) Fuel Cycle Development

Uranium trichloride (B1173362) is a primary fuel component in certain MSR designs, especially those utilizing a chloride-based salt carrier. nrc.govegeneration.org These reactors operate with the nuclear fuel dissolved in a liquid salt, which also functions as the coolant. This design offers potential advantages in terms of safety, efficiency, and fuel cycle flexibility. jnfcwt.or.kr

Understanding the behavior of UCl₃ in molten salt mixtures is crucial for predicting reactor performance and ensuring safe operation. ornl.govearth.com Recent research has focused on the complex chemistry and structure of molten UCl₃. Studies have revealed that, unlike many common substances where atomic bonds expand with heat, the bonds between uranium and chlorine atoms in molten UCl₃ can shrink. ans.org This phenomenon, along with observed transient covalent bonding, influences the physical and chemical properties of the fuel salt. ornl.govans.orgacs.org

The development of accurate predictive models for the microscopic behavior of the fuel salt is a critical step for designing future reactors. ornl.govearth.comans.org These models rely on precise data regarding the thermophysical properties of the salt mixtures, such as density, viscosity, and thermal conductivity. egeneration.org First-principles molecular dynamics (FPMD) simulations are being used to study the structural and transport characteristics of UCl₃ in eutectic mixtures like LiCl-KCl, providing valuable data for these models. researchgate.net

The characteristics of the UCl₃-based fuel salt directly impact MSR design, operation, and safety. jnfcwt.or.krresearchgate.net The ability to operate at high temperatures (500 to 800°C) and low pressures enhances thermal efficiency and provides inherent safety features. jnfcwt.or.kr The large negative temperature coefficient of reactivity offered by mobile fuels like molten chlorides provides a significant safety advantage over solid-fueled reactors. egeneration.org

Key design and operational considerations include:

Criticality Safety: Detailed evaluations and safety controls are necessary to prevent unintended chain reactions. pnnl.gov

Material Corrosion: The high-temperature, corrosive environment of molten chloride salts presents a significant challenge, requiring the development and qualification of resistant materials. inl.gov

Off-Gas Management: The performance of the off-gas system during reactor operation is a major technical challenge that requires careful assessment. nrc.gov

Real-time Monitoring: Continuous monitoring of the uranium concentration in the molten salt is essential for reactor control and safety. researchgate.net

The unique properties of molten UCl₃ fuel also have implications for the entire fuel cycle, from fuel preparation to waste management. nrc.govyoutube.com The potential to collocate fuel cycle facilities with the reactor presents a novel operational configuration compared to traditional light-water reactors. pnnl.gov

Liquid Fuel Salt Behavior and Performance Modeling

Contributions to Nuclear Fuel Reprocessing and Waste Management

Uranium trichloride plays a significant role in pyrochemical reprocessing, a high-temperature method for recycling spent nuclear fuel. researchgate.net This technology is being developed to work in conjunction with fast neutron reactors, which can burn all long-lived actinides, thereby reducing the volume and long-term radiotoxicity of nuclear waste. world-nuclear.org

Pyrochemical processing, or pyroprocessing, separates fission products from the actinide elements in spent fuel. researchgate.net In one of the key steps, electrorefining, UCl₃ is a crucial component of the molten salt electrolyte (typically LiCl-KCl eutectic). osti.gov During this process, uranium is separated from transuranic elements like plutonium and americium. researchgate.net

The process involves the dissolution of spent fuel in the molten salt. researchgate.net Uranium can be selectively deposited on a solid cathode, while other actinides can be recovered at a liquid cadmium or bismuth cathode. researchgate.netoecd-nea.org The chemical reaction between active metals (M) in the fuel and UCl₃ in the salt is a key mechanism for partitioning: 3/z M + UCl₃ → MClz + U osti.gov

This reaction is also significant for the dissolution of oxide fuel constituents. osti.gov

A major challenge in nuclear waste management is the separation of trivalent minor actinides (like americium and curium) from lanthanides, which have very similar chemical properties. oecd-nea.orgunlv.edu Pyrochemical processes offer a promising route for this separation. oecd-nea.org

In these processes, the differing electrochemical potentials of actinides and lanthanides in the molten chloride salt are exploited. oecd-nea.org Research is ongoing to optimize these separation techniques, including multi-stage extraction in LiCl-KCl/Bi systems. oecd-nea.org The goal is to achieve a group recovery of transuranium elements, separating them from the bulk of the fission products. researchgate.net

The use of UCl₃ in pyrochemical reprocessing is central to closing the nuclear fuel cycle. world-nuclear.orgwikipedia.org By enabling the recovery and recycling of fissile materials, the amount of high-level waste is significantly reduced. world-nuclear.orgorano.group Recycling used fuel can recover about 96% of the material, which can be fabricated into new fuel. orano.group

Pyrochemical methods involving UCl₃ are particularly suited for the next generation of fast reactors that may use actinide chlorides as liquid fuel. mdpi.com These advanced fuel cycles aim for a more sustainable use of uranium resources and a reduction in the environmental footprint of nuclear energy. rsc.orgiaea.org

Interactive Data Table: Properties of this compound in Molten Salt Systems

| Property | Value/Observation | System/Conditions | Reference |

| Bonding Behavior | Average U-Cl bond distance shrinks upon melting. | Pure UCl₃ | ans.org |

| Transient covalent bonding observed in molten state. | Pure UCl₃ | ornl.govans.org | |

| Electrochemical Behavior | U(III) ions reduced to U metal in one step (3 electrons). | UCl₃ in LiCl–LiF (70-30 mol%) | researchgate.net |

| U(III) ions oxidized to U(IV) in one step (1 electron). | UCl₃ in LiCl–LiF (70-30 mol%) | researchgate.net | |

| Diffusion Coefficient (DU³⁺) | Follows Arrhenius "type law" with temperature. | UCl₃ in LiCl–LiF (70-30 mol%) | researchgate.net |

| Fuel Composition | Fuel salt is a combination of UCl₃ and carrier salts. | MSRs | nrc.gov |

| Carrier Salts | NaCl, NaCl-KCl, or NaCl-MgCl₂ | Chloride-based MSRs | jnfcwt.or.kr |

| Operating Temperature | 500 - 800 °C | MSRs | jnfcwt.or.kr |